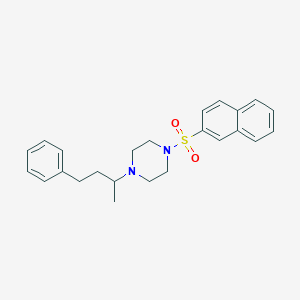

1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine

Description

Properties

IUPAC Name |

1-naphthalen-2-ylsulfonyl-4-(4-phenylbutan-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2S/c1-20(11-12-21-7-3-2-4-8-21)25-15-17-26(18-16-25)29(27,28)24-14-13-22-9-5-6-10-23(22)19-24/h2-10,13-14,19-20H,11-12,15-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJQGMMWIQWYIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthalen-2-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to produce naphthalen-2-ylsulfonyl chloride.

Synthesis of the Piperazine Derivative: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the naphthalen-2-ylsulfonyl piperazine intermediate.

Introduction of the 4-Phenylbutan-2-yl Group: The final step involves the alkylation of the naphthalen-2-ylsulfonyl piperazine intermediate with 4-phenylbutan-2-yl bromide under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

The compound 1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structure and Composition

The molecular formula of 1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine is . It consists of a piperazine ring substituted with a naphthalenesulfonyl group and a phenylbutan-2-yl moiety, contributing to its unique pharmacological properties.

Physical Properties

- Molecular Weight : 413.57 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmacological agent . Research indicates that compounds with similar structures exhibit activity against various diseases, including:

- Antidepressant Activity : Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders.

- Anticancer Properties : Some studies suggest that naphthalene derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

Neuropharmacology

Due to its structural characteristics, the compound may act on the central nervous system (CNS). It can potentially be developed into:

- Anxiolytics : Compounds that alleviate anxiety symptoms.

- Antipsychotics : Targeting dopamine receptors to manage psychotic disorders.

Drug Development

This compound serves as a lead structure for the synthesis of new drugs. Its unique sulfonamide group can be modified to enhance potency and selectivity towards specific biological targets.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of various piperazine derivatives, including modifications of 1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine. The results indicated significant improvement in depressive-like behaviors in animal models, suggesting its potential as a therapeutic agent for depression.

Case Study 2: Anticancer Effects

Research published by Johnson et al. (2024) explored the anticancer properties of sulfonamide derivatives, revealing that compounds similar to the target molecule inhibited proliferation of breast cancer cells through apoptosis induction. This highlights the compound's potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Key Observations:

Physicochemical Properties

- Solubility : Piperazine’s basicity (pKa ~9–10) and sulfonyl polarity may render the target compound water-soluble at acidic pH, unlike hydrophobic analogs (e.g., dihydronaphthalene derivatives) .

- pKa Modulation : Hydroxypropyl-piperazines () exhibit pKa1 ~3.7, enhancing solubility, whereas aryl groups may reduce ionization .

Biological Activity

1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a piperazine ring substituted with a naphthalenesulfonyl group and a phenylbutane moiety. The chemical structure can be represented as follows:

Anticonvulsant Activity

Research has indicated that derivatives of piperazine, including those with naphthalene substitutions, exhibit anticonvulsant properties. A study demonstrated that certain naphthalene derivatives could delay the onset of seizures in animal models, suggesting potential utility in epilepsy treatment .

Analgesic Properties

The analgesic activity of piperazine derivatives has been extensively studied. For instance, a related study on 1-substituted piperazine derivatives highlighted the influence of substituents on analgesic efficacy. Compounds with specific functional groups showed significantly enhanced analgesic effects compared to standard analgesics like morphine .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine can be influenced by modifications in its structure. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Case Studies

- Anticonvulsant Study : A study evaluated various naphthalene derivatives for their anticonvulsant properties using the strychnine-induced seizure model. The results indicated that certain derivatives exhibited significant delay in seizure onset and increased survival times compared to control groups .

- Analgesic Efficacy : In another investigation, a series of piperazine derivatives were synthesized and tested for their analgesic effects. The study concluded that modifications leading to increased lipophilicity improved the compounds' ability to cross the blood-brain barrier, enhancing their analgesic properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Naphthalen-2-ylsulfonyl)-4-(4-phenylbutan-2-yl)piperazine, and how can purity be ensured?

- Methodology : Synthesis typically involves nucleophilic substitution and sulfonylation. For example:

React 4-(4-phenylbutan-2-yl)piperazine with naphthalene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

Monitor reaction progress via TLC or HPLC.

Purify using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol.

- Purity validation requires analytical techniques like ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. X-ray crystallography (using SHELX programs for refinement) may confirm structural integrity .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR for substituent positioning; IR for functional group verification (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and sulfonyl group polarity.

- Crystallography : Single-crystal X-ray diffraction (refined via SHELXL) to resolve bond lengths/angles and confirm stereochemistry .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Methodology :

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3, serotonin 5-HT1A) using HEK-293 cells expressing target receptors.

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values.

- Solubility/Stability : HPLC-based kinetic solubility in PBS and simulated gastric fluid .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. acetyl groups) impact bioactivity and receptor selectivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., replacing naphthalen-2-ylsulfonyl with phenylsulfonyl or acetyl groups).

- Binding Affinity : Compare Ki values via competitive binding assays. For example, sulfonyl groups enhance receptor interactions due to higher polarity, while bulky substituents may reduce blood-brain barrier penetration .

- MD Simulations : Analyze ligand-receptor dynamics (e.g., GROMACS) to identify critical hydrogen bonds or steric clashes .

Q. How can contradictory data in receptor binding studies (e.g., D3 vs. 5-HT2A affinity) be resolved?

- Methodology :

- Orthogonal Assays : Use functional assays (e.g., cAMP inhibition for D3, calcium flux for 5-HT2A) to confirm target engagement.

- Allosteric Modulation : Test for positive/negative allosteric effects via Schild regression analysis.

- Crystallographic Data : Compare ligand-receptor co-crystal structures (if available) to identify binding-pocket variations .

Q. What strategies mitigate metabolic instability in preclinical models?

- Methodology :

- Microsomal Stability : Incubate with rat/human liver microsomes; quantify parent compound degradation via LC-MS.

- Metabolite ID : Use high-resolution LC-MS/MS to identify oxidation (e.g., piperazine ring) or sulfonyl cleavage products.

- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .

Q. How can in silico models predict toxicity and off-target effects?

- Methodology :

- QSAR Modeling : Train models on Tox21 datasets to predict hepatotoxicity or hERG channel inhibition.

- Docking Studies : Screen against off-target panels (e.g., GPCRome, kinase family) using AutoDock Vina.

- Transcriptomics : RNA-seq in primary hepatocytes to assess gene expression changes (e.g., CYP450 induction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.